molecular formula C20H31BFNO2Si B1398892 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1148004-02-7

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1398892
CAS RN: 1148004-02-7
M. Wt: 375.4 g/mol
InChI Key: OAMAAQPCABOWNH-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a complex organic molecule. It contains a tert-butyldimethylsilyl group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an indole core .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to an indole core. It includes a tert-butyldimethylsilyl group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : The compound serves as an important intermediate in the synthesis of various 1H-indazole derivatives. Through substitution reactions, its structure is confirmed by spectroscopic methods and X-ray diffraction, which is further validated by density functional theory (DFT) calculations. This analysis aids in understanding the compound's physicochemical properties and molecular structure (Ye et al., 2021).

Chemical Modification and Reaction Studies

  • Chemical Reaction Studies : The compound undergoes anionische 1,2-silatropie, transforming into different indole derivatives. This reaction pathway is significant for synthesizing various silyl indoles, which are characterized through NMR analyses and crystal structure examinations (Frenzel et al., 1994).

Applications in Biologically Active Compounds

  • Biological Compound Synthesis : It's used as an intermediate in synthesizing biologically active compounds, such as crizotinib. This process involves multiple synthesis steps, with the final structure confirmed by mass spectrometry and NMR spectrum analysis. The synthesis efficiency is crucial for producing these biologically active compounds (Kong et al., 2016).

Molecular Electronics and Fluorescence Studies

  • Optical and Electronic Properties : The compound contributes to synthesizing silicon-containing molecules with bithiophene units. These molecules exhibit specific absorption and fluorescence properties, crucial for applications in molecular electronics and photonics. Theoretical treatments using Gaussian 03 software help elucidate their geometrical and electronic structure (Naka et al., 2013).

Advanced Material Synthesis

  • Advanced Material Development : It is employed in the synthesis of various advanced materials, including deeply colored polymers and enhanced brightness emission-tuned nanoparticles. These applications demonstrate the compound's versatility in material science, particularly in creating polymers and nanoparticles with unique optical properties (Welterlich et al., 2012); (Fischer et al., 2013).

Safety and Hazards

The compound is classified as potentially dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

properties

IUPAC Name

tert-butyl-[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-12-14-16(23)11-10-15(22)17(14)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMAAQPCABOWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3[Si](C)(C)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BFNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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